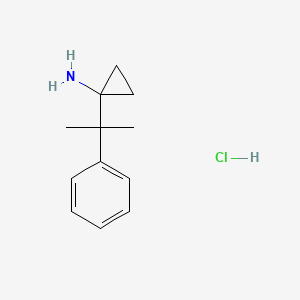

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with structural similarities, such as phenyl-substituted amines and cyclopropane derivatives. These compounds are of interest due to their biological activities, which include antibacterial properties and analgesic activities . Cyclopropane-containing compounds are also studied for their photochemical properties and their potential use in the synthesis of peptides .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the design of pro-drugs that release active species within target cells , and the synthesis of optically pure amines with potential analgesic activity . The synthesis of cyclopropane derivatives from cyanoacetate and dibromoethane is also described, which could be relevant for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the structure of a cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochloride was determined, providing insights into the conformation of the molecule and its potential interactions . Similarly, the crystal structures of β-oligopeptides consisting of cyclopropane derivatives have been reported, which could inform the understanding of the molecular structure of "this compound" .

Chemical Reactions Analysis

The chemical reactivity of cyclopropane derivatives is highlighted in the literature. For instance, the photochemical behavior of a cyclopropa[l]phenanthrene derivative has been studied, showing that it can undergo rearrangement and form carbenes . This information could be useful in predicting the reactivity of "this compound" under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 2-phenylcyclopropan-1-amine, have been investigated through experimental and theoretical studies. These studies include vibrational spectra analysis, which can provide information on the compound's stability and interactions . Additionally, the glycosylation of sugar cyclopropenyl ethers has been explored, suggesting potential synthetic applications for cyclopropane derivatives .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Ring-Opening Reactions

- Lewis Acid-Catalyzed Ring-Opening : The compound has been used in Lewis acid-catalyzed ring-opening reactions. This process involves the reaction of cyclopropanes with amine nucleophiles, preserving enantiomeric purity, and has been applied in the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthetic Precursors and Analogs

- As Synthetic Precursors : Cyclopropanes, including 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride analogs, are used as synthetic precursors. This involves the creation of dihydropyrroles and pyrroles from doubly activated cyclopropanes, demonstrating the compound's utility in complex organic syntheses (Wurz & Charette, 2005).

Medicinal Chemistry and Drug Development

In Medicinal Chemistry : The compound's derivatives have been investigated for their potential as antidepressants. One specific derivative, midalcipran, showed promising activity in pharmacological tests and has advanced to clinical evaluation (Bonnaud et al., 1987).

Antibacterial Properties : Some derivatives of the compound have been identified for their antibacterial activity. Specifically, certain derivatives have shown specific activity against anaerobic bacteria, highlighting the compound's potential in developing novel antibacterial agents (Dickens et al., 1991).

Potential in Cancer Research : Derivatives of this compound have been synthesized and evaluated for their in vitro antitumor activity, marking its significance in the search for new anticancer drugs (Isakhanyan et al., 2016).

Methodological Advances in Synthesis

- Innovations in Synthesis Techniques : The compound and its related structures have been central to methodological advances in organic synthesis. For instance, its use in Chan-Lam cyclopropylation demonstrates novel approaches to forming cyclopropane-heteroatom linkages, crucial in medicinal chemistry (Derosa et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-phenylpropan-2-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-11(2,12(13)8-9-12)10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVKHJSEDDCTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909347-98-3 |

Source

|

| Record name | 1-(2-phenylpropan-2-yl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)

![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3002800.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B3002819.png)